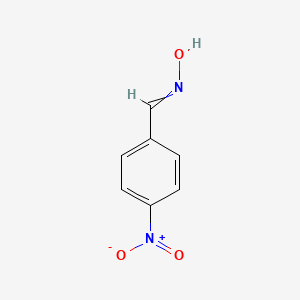

p-Nitrobenzaldoxime

Description

Properties

IUPAC Name |

N-[(4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPAVBACRIHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920943 | |

| Record name | N-[(4-Nitrophenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-37-9, 20707-69-1 | |

| Record name | 4-Nitrobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Nitrophenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-4-Nitrobenzaldoxime [Deprotecting Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and molecular weight of p-nitrobenzaldoxime

Chemical Structure, Synthesis, and Functional Applications in Kinetic Analysis

Executive Summary

p-Nitrobenzaldoxime (4-nitrobenzaldoxime) is a critical organic intermediate and model compound used extensively in physical organic chemistry and drug development. It serves as a primary reference standard for studying the alpha-effect —the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons (in this case, the oxime oxygen adjacent to nitrogen).

This guide details the structural characteristics, validated synthesis protocols, and specific applications of p-nitrobenzaldoxime, particularly its role as a surrogate for investigating the reactivation kinetics of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists primarily as the (E)-isomer (anti-isomer) in the solid state due to steric stability. The nitro group at the para position exerts a strong electron-withdrawing effect, significantly influencing the acidity (pKa) of the oxime proton, which is central to its catalytic activity.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | (E)-4-Nitrobenzaldehyde oxime | Preferred IUPAC designation |

| CAS Number | 1129-37-9 | Specific to the 4-isomer |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | Calculated from standard atomic weights |

| Melting Point | 128–130 °C | Distinct from precursor aldehyde (106 °C) |

| pKa (Oxime) | ~10.0 – 10.5 | Lower than unsubstituted benzaldoxime (~11.[1][2][3][4][5]3) due to -NO₂ group |

| Solubility | Soluble in Ethanol, DMSO, Acetone | Sparingly soluble in cold water; soluble in alkaline aqueous solutions |

| Appearance | Pale yellow crystalline solid | Color intensifies in basic solution (formation of oximate anion) |

Structural Analysis & Isomerism

The oxime functionality (-CH=N-OH) allows for geometric isomerism around the C=N double bond.

-

(E)-Isomer (Anti): The hydroxyl group (-OH) and the phenyl ring are on opposite sides of the C=N bond. This is the thermodynamically stable form isolated from standard synthesis.

-

(Z)-Isomer (Syn): The hydroxyl group and phenyl ring are on the same side. This form is sterically hindered and less stable.

Structural Validation: In the E-isomer, the steric repulsion between the lone pair on the nitrogen and the phenyl ring is minimized compared to the interaction between the hydroxyl group and the phenyl ring in the Z-isomer.

Figure 1: Formation and relationship of E/Z isomers. The E-isomer is the dominant product in standard synthesis.

Synthesis Protocol

Objective: Synthesize high-purity (E)-p-nitrobenzaldoxime from p-nitrobenzaldehyde.

Reagents Required:

-

p-Nitrobenzaldehyde (15.1 g, 0.1 mol)

-

Hydroxylamine hydrochloride (NH₂OH[6]·HCl) (7.6 g, 0.11 mol)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

Step-by-Step Methodology:

-

Solubilization: Dissolve 15.1 g of p-nitrobenzaldehyde in approximately 40 mL of warm ethanol. Ensure complete dissolution to prevent occlusion of unreacted aldehyde in the final crystal lattice.

-

Reagent Preparation: In a separate beaker, dissolve 7.6 g of hydroxylamine hydrochloride in 10 mL of water.

-

Reaction Initiation: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.

-

Basification (Critical Step):

-

Why: Hydroxylamine is supplied as a hydrochloride salt. The free base (NH₂OH) is the active nucleophile.

-

Action: Slowly add a solution of sodium carbonate (approx. 6 g in 20 mL water) or 10% NaOH until the mixture is alkaline (pH ~8-9).

-

Observation: A precipitate will begin to form as the oxime is less soluble in water than the starting materials.

-

-

Reflux (Optional but Recommended): Heat the mixture on a steam bath or at 60-70°C for 30-60 minutes to ensure reaction completion and thermodynamic equilibration to the E-isomer.

-

Isolation: Cool the mixture in an ice bath. Filter the pale yellow crystals using vacuum filtration.

-

Purification: Recrystallize from aqueous ethanol (ethanol/water mix).

-

Standard: Dissolve in minimum hot ethanol, then add water until turbidity just appears. Cool to crystallize.

-

-

Drying: Dry in a desiccator or air-dry. Expected yield: >85%.

Spectroscopic Characterization

To validate the structure, compare experimental data against these standard values.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

Oxime Proton (-OH): Singlet, broad, typically δ 11.8 - 12.0 ppm. Disappears on D₂O shake.

-

Methine Proton (-CH=N-): Singlet, sharp, δ 8.3 - 8.4 ppm.

-

Aromatic Protons: Two doublets (AA'BB' system) due to para-substitution.

-

Protons ortho to -NO₂: ~δ 8.2 - 8.3 ppm (deshielded).

-

Protons meta to -NO₂: ~δ 7.8 - 7.9 ppm.

-

-

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (H-bonded).

-

C=N Stretch: Weak to medium band at 1620–1640 cm⁻¹.

-

N-O Stretch (Nitro): Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).

Functional Applications: Kinetic Modeling

p-Nitrobenzaldoxime is widely used to model the nucleophilic reactivation of phosphorylated acetylcholinesterase. In this model, the oximate anion attacks a phosphate or carboxylate ester, mimicking the displacement of a nerve agent from the enzyme active site.

The "Oxime Effect" Mechanism

The oximate anion (Ar-CH=N-O⁻) is a "super-nucleophile" because the adjacent nitrogen atom's lone pair raises the energy of the oxygen's HOMO (Highest Occupied Molecular Orbital), increasing reactivity (the Alpha-Effect).

Experimental Workflow for Hydrolysis Studies:

-

Substrate: p-Nitrophenyl acetate (PNPA) is used as a surrogate substrate.

-

Nucleophile: p-Nitrobenzaldoxime (converted to anion by pH adjustment).

-

Measurement: The reaction releases p-nitrophenolate, which is intensely yellow.

-

Detection: Monitor Absorbance at 400 nm (λmax of p-nitrophenolate).

Figure 2: Mechanism of p-nitrophenyl acetate hydrolysis catalyzed by p-nitrobenzaldoxime. The release of p-nitrophenolate allows spectrophotometric tracking.[7]

References

-

PubChem. (2025).[8][9][10][11][12] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine. [Link]

-

PrepChem. (n.d.). Synthesis of o-nitrobenzaldoxime (Protocol adapted for p-isomer). [Link]

-

ResearchGate. (2010). Crystal structure of (E)-4-nitrobenzaldehyde oxime. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

- 1. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. CCCC 2004, Volume 69, Issue 2, Abstracts pp. 397-413 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nitrobenzaldoxime | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. p-Nitrobenzaldehyde O-methyloxime | C8H8N2O3 | CID 9562676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

p-nitrobenzaldoxime CAS 1129-37-9 safety data sheet (SDS)

Technical Whitepaper: p-Nitrobenzaldoxime (CAS 1129-37-9) Safety, Synthesis, and Application in Pharmaceutical Chemistry

Executive Summary

p-Nitrobenzaldoxime (4-Nitrobenzaldehyde oxime) is a critical organic intermediate used primarily in the synthesis of pharmaceutical agents, specifically in the development of reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents.[1][2][3] While structurally related to the aldehyde precursor, the oxime functionality introduces specific thermal stability and toxicity profiles that differ significantly from the parent compound. This guide provides a technical breakdown of its safety, synthesis, and validation protocols for research environments.

Part 1: Critical Safety Profile (SDS Deep Dive)

Unlike its precursor p-nitrobenzaldehyde, which is primarily an irritant, p-nitrobenzaldoxime carries a higher toxicity classification.[4] Users must strictly adhere to the GHS classifications below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | DANGER |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Warning |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |

Emergency Response Protocols

-

Ingestion (Critical): Immediate medical attention is required.[4][5] Do NOT induce vomiting unless instructed by medical personnel. The compound has higher acute oral toxicity than many standard laboratory intermediates.[4]

-

Thermal Decomposition: In a fire, this compound releases toxic nitrogen oxides (NOx).[4] As an oxime containing a nitro group, it possesses potential for energetic decomposition if heated beyond its melting point under confinement.[4]

-

Storage: Store below +30°C. Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).[4]

Part 2: Physicochemical Characterization

Accurate characterization is the first line of defense against experimental error.[4] Use the following data to validate compound identity before use.

| Property | Value | Notes for Validation |

| CAS Number | 1129-37-9 | Distinct from o-isomer (13290-96-5) |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Pale yellow crystalline powder | Darkening indicates decomposition |

| Melting Point | 126 – 130 °C | Self-Validation Point:[4][6][7] If MP is <110°C, sample is likely the aldehyde precursor (MP 106°C). |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Sparingly soluble in water; insoluble in non-polar alkanes.[4] |

Part 3: Synthesis & Mechanistic Insight

The synthesis of p-nitrobenzaldoxime follows a classical condensation mechanism between p-nitrobenzaldehyde and hydroxylamine hydrochloride.[4] This reaction is favored by a basic environment to neutralize the hydrochloride salt and generate the free nucleophilic hydroxylamine.

Reaction Pathway Visualization

Caption: Figure 1. Condensation pathway for Schiff base formation.[4] The base activates hydroxylamine, leading to nucleophilic attack on the carbonyl carbon followed by dehydration.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The distinct melting point difference between the starting material and product serves as the primary in-process check.

Reagents:

-

p-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.76 g, 11 mmol)

-

Sodium Carbonate (0.60 g) or NaOH (2N solution)

-

Ethanol (95%, 10 mL)

-

Water (5 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.51 g of p-nitrobenzaldehyde in 10 mL of warm ethanol.

-

Activation: In a separate beaker, dissolve 0.76 g of hydroxylamine hydrochloride in 5 mL of water. Add the sodium carbonate slowly (gas evolution: CO₂) to neutralize.[4]

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

-

Reflux: Heat the mixture to reflux (approx. 70-80°C) for 1 hour.

-

Checkpoint: The solution typically changes from a clear yellow to a lighter suspension as the oxime forms.

-

-

Precipitation: Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The p-nitrobenzaldoxime will precipitate as a pale yellow solid.[4]

-

Filtration: Filter the solid using a Buchner funnel. Wash with 2 x 10 mL cold water to remove inorganic salts.[4]

-

Recrystallization (Purification): Recrystallize from aqueous ethanol (1:1 ratio) if high purity is required.[4]

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation Metrics

| Test | Expected Result | Interpretation |

| Melting Point | 126–130 °C | Sharp range indicates high purity.[4] Broad range <120°C suggests unreacted aldehyde.[4] |

| 1H NMR (DMSO-d₆) | δ 11.9 ppm (s, 1H) | Singlet corresponds to the =N-OH proton. Absence indicates hydrolysis.[4] |

| 1H NMR (DMSO-d₆) | δ 8.33 ppm (s, 1H) | Singlet corresponds to the CH=N proton. |

| TLC (Hex/EtOAc) | Lower Rf than aldehyde | Oximes are more polar than their aldehyde precursors.[4] |

Part 5: Applications in Drug Development

5.1 Organophosphate Antidote Research p-Nitrobenzaldoxime serves as a structural scaffold for the synthesis of bis-pyridinium oximes (e.g., analogs of Obidoxime or Pralidoxime). The nitro group is often reduced to an amine to facilitate coupling with pyridinium rings, creating "reactivators" that can displace organophosphates (nerve agents) from the serine residue of Acetylcholinesterase (AChE).

5.2 Polymer Chemistry It is used as a monomer in the synthesis of functionalized terpolymers (e.g., with formaldehyde and resorcinol), which exhibit antimicrobial properties and enhanced thermal stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime.[4] Retrieved from [Link]

-

Stenutz, R. (2024). Data Sheet: (E)-4-nitrobenzaldoxime.[4] Retrieved from [Link]

-

Organic Syntheses (Coll.[4] Vol. 2). General methods for Oxime synthesis (Adapted).[4] Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. prepchem.com [prepchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Physicochemical Profiling & Synthetic Architecture of p-Nitrobenzaldoxime

The following technical guide details the physicochemical properties, synthesis, and characterization of para-nitrobenzaldoxime (p-nitrobenzaldoxime). This document is structured to serve researchers in medicinal chemistry and drug development, focusing on the compound's utility as a synthetic intermediate and a structural probe for nucleophilic reactivators.

Technical Whitepaper | Version 1.0

Executive Summary

p-Nitrobenzaldoxime (4-nitrobenzaldoxime) is a critical intermediate in the synthesis of heterocycles and organophosphorus nerve agent antidotes (oxime reactivators). Its physicochemical profile is defined by the interplay between the strongly electron-withdrawing nitro group and the amphoteric oxime moiety. This guide provides a validated physicochemical dataset, a self-consistent synthesis protocol, and spectral fingerprinting data to ensure reproducibility in high-stakes research environments.

Molecular Architecture & Solid-State Characteristics

The molecule exists primarily as the (E)-isomer (anti) due to steric stabilization, though the (Z)-isomer (syn) can form under specific photolytic conditions. The nitro group at the para position exerts a strong mesomeric effect ($ -M $), significantly increasing the acidity of the oxime hydroxyl group compared to unsubstituted benzaldoxime.

Table 1: Core Physicochemical Data

| Property | Value / Description | Confidence/Source |

| CAS Number | 1129-37-9 | Registry |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 166.13 g/mol | Calculated |

| Melting Point | 128–130 °C (Typical) | Note: Distinct from aldehyde precursor (103-106 °C) |

| pKa (Predicted) | 9.97 ± 0.10 | Acidic OH due to |

| logP (Octanol/Water) | ~1.7 - 2.0 | Lipophilic, poor aqueous solubility |

| Solubility | Soluble in DMSO, Ethanol, Methanol, Ethyl Acetate.[1][2][3] Insoluble in cold water. | Experimental Observation |

| Appearance | Pale yellow crystalline needles | Visual Inspection |

Spectral Fingerprinting (Validation Standards)

To validate the identity of synthesized p-nitrobenzaldoxime and distinguish it from its precursor (p-nitrobenzaldehyde), use the following spectral markers.

Nuclear Magnetic Resonance ( H NMR)

The conversion of the aldehyde to the oxime is confirmed by the disappearance of the aldehyde proton ($ \delta \approx 10.1 $ ppm) and the appearance of the oxime hydroxyl and methine protons.

Solvent: DMSO-

-

$ \delta $ 11.90 ppm (s, 1H): Oxime $ -OH $ (Exchangeable). Diagnostic Peak.

-

$ \delta $ 8.33 ppm (s, 1H): Oxime $ -CH=N- $ proton.

-

$ \delta $ 8.26 ppm (d, $ J \approx 8.8 $ Hz, 2H): Aromatic protons ortho to $ -NO_2 $.

-

$ \delta $ 7.88 ppm (d, $ J \approx 8.8 $ Hz, 2H): Aromatic protons meta to $ -NO_2 $.

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm

: Broad $ O-H $ stretch (indicative of oxime H-bonding). -

1620–1640 cm

: $ C=N $ stretch (Weak/Medium). Distinguishes from -

1520 cm

& 1345 cm

Synthesis & Purification Protocol

This protocol is designed to minimize the formation of the Beckmann rearrangement byproduct and ensure high stereochemical purity (E-isomer).

Reaction Logic

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. Sodium carbonate acts as a proton scavenger to release free hydroxylamine from its hydrochloride salt, buffering the solution to prevent acid-catalyzed hydrolysis of the product.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dissolve p-nitrobenzaldehyde (1.51 g, 10 mmol) in Ethanol (15 mL) . Warm slightly (40 °C) to ensure complete dissolution.

-

Separately, dissolve Hydroxylamine hydrochloride (0.83 g, 12 mmol) in Deionized Water (5 mL) .

-

-

Reaction Initiation:

-

Add the hydroxylamine solution to the aldehyde solution with magnetic stirring.

-

Slowly add a solution of Sodium Carbonate (0.64 g, 6 mmol) in Water (5 mL) dropwise. Caution: CO

evolution will occur.

-

-

Reflux & Monitoring:

-

Heat the mixture to reflux (approx. 80 °C) for 1–2 hours .

-

TLC Check: Mobile phase 30% Ethyl Acetate in Hexane. Product (

) is more polar than aldehyde (

-

-

Isolation:

-

Cool the mixture to room temperature, then pour into Ice-Water (100 mL) with vigorous stirring.

-

The oxime will precipitate as a pale yellow solid.

-

Filter the solid and wash with cold water (

mL) to remove inorganic salts.

-

-

Purification (Self-Validating Step):

-

Recrystallize from Ethanol/Water (1:1) .

-

Dissolve the crude solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to 4 °C.

-

Yield: Expect 85–92%.

-

Stability & Reactivity Profile

p-Nitrobenzaldoxime is stable under neutral conditions but exhibits specific reactivity profiles in acidic or basic environments relevant to drug formulation.

Hydrolysis Kinetics (Acidic Medium)

In dilute acid (pH < 2), the oxime undergoes hydrolysis back to the aldehyde and hydroxylamine. This follows an A-2 mechanism , where protonation of the oxime oxygen facilitates water attack at the imine carbon.

Diagram 1: Synthesis & Hydrolysis Pathways

Caption: Synthesis proceeds via dehydration (solid line); hydrolysis occurs under acidic stress (dashed line).

Analytical Workflow for Purity Assessment

To ensure the material is suitable for biological assays (e.g., reactivation kinetics), follow this decision tree.

Diagram 2: Purity Validation Logic

Caption: Decision tree for validating p-nitrobenzaldoxime purity using MP and NMR markers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from .

-

ChemicalBook. (2025). 4-Nitrobenzaldoxime NMR and Physicochemical Properties. Retrieved from .

-

Org. Synth. (1943). Preparation of p-Nitrobenzaldehyde (Precursor Synthesis). Coll. Vol. 2, p.441. Retrieved from .

-

GuideChem. (2025). 4-Nitrobenzaldoxime pKa and Stability Data. Retrieved from .

Sources

Technical Guide: Syn (Z) vs. Anti (E) Isomers of p-Nitrobenzaldoxime

[1]

Part 1: Executive Summary & Nomenclature[1]

The stereoisomerism of p-nitrobenzaldoxime is a classic yet critical subject in organic synthesis, particularly for its implications in the Beckmann rearrangement and the synthesis of p-nitrobenzonitrile.[1] Understanding the distinct physical properties, stability profiles, and reactivities of the syn (Z) and anti (E) isomers is essential for yield optimization and structural validation.[1]

Nomenclature Clarification

Historically, the terms "syn" and "anti" have been used inconsistently.[1] To ensure scientific accuracy, this guide prioritizes IUPAC (E/Z) nomenclature while mapping it to traditional terms.

| Isomer | IUPAC Configuration | Traditional Name | Configuration Description | Stability |

| Anti | (E) -4-nitrobenzaldoxime | Hydroxyl (OH) is trans to the methine Hydrogen (H).[1] | Thermodynamically Stable | |

| Syn | (Z) -4-nitrobenzaldoxime | Hydroxyl (OH) is cis to the methine Hydrogen (H).[1] | Kinetically Unstable |

Critical Note: In most commercial contexts, "4-nitrobenzaldoxime" refers to the stable (E)-isomer .[1] The (Z)-isomer is labile and readily isomerizes to the (E) form under thermal or acidic conditions.[1]

Part 2: Structural Characterization & Properties[1]

Physical Properties

The two isomers exhibit distinct melting points and solubility profiles due to differences in intermolecular hydrogen bonding.[1]

-

(E)-Isomer (Anti):

-

(Z)-Isomer (Syn):

Spectroscopic Identification (NMR)

Proton NMR (

| Proton | (E)-Isomer (Anti) | (Z)-Isomer (Syn) | Mechanistic Rationale |

| –CH=N– | 8.15 - 8.25 | 7.60 - 7.90 | In the (E) form, the proton is deshielded by the lone pair of the nitrogen and the magnetic anisotropy of the OH group.[1] |

| Aromatic | ~8.2 (d), 7.8 (d) | Shifts vary | The p-nitro group deshields aromatic protons in both, but spatial arrangement differs.[1] |

(Note: Shifts are approximate and solvent-dependent, typically DMSO-d6 or CDCl3).

Part 3: Synthesis & Isomerization Pathways[1]

The synthesis of p-nitrobenzaldoxime from p-nitrobenzaldehyde and hydroxylamine predominantly yields the stable (E)-isomer.[1] Accessing the (Z)-isomer requires specific kinetic control or photochemical isomerization.[1]

Isomerization Workflow

The following Graphviz diagram illustrates the thermodynamic relationship and conversion pathways.

Caption: Thermodynamic equilibrium favors the (E)-isomer. Energy input (UV) or kinetic trapping (HCl salt) is required to isolate the (Z)-isomer.[1]

Part 4: Chemical Reactivity & The Beckmann Rearrangement[1][5][6]

The most rigorous chemical proof of stereochemistry is the Beckmann Rearrangement .[1] The reaction is stereospecific: the group anti (trans) to the leaving hydroxyl group migrates.[1]

Mechanistic Divergence

-

Path A: (E)-Isomer (Anti-H)

-

Path B: (Z)-Isomer (Syn-H)

Signaling Pathway Diagram

Caption: Stereospecific outcomes of the Beckmann rearrangement serve as chemical proof of the oxime configuration.[1]

Part 5: Experimental Protocols

Protocol 1: Synthesis of (E)-p-Nitrobenzaldoxime (Stable)

Objective: High-yield synthesis of the thermodynamically stable isomer.

-

Reagents: Dissolve p-nitrobenzaldehyde (10 mmol) in ethanol (15 mL).

-

Addition: Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

-

Reaction: Reflux the mixture for 1–2 hours.

-

Workup: Pour the hot solution into ice-water (100 mL). The (E)-oxime precipitates immediately.[1]

-

Purification: Filter and recrystallize from ethanol/water.

-

Validation: Check MP (Target: 129–133 °C).

Protocol 2: Isomerization to (Z)-p-Nitrobenzaldoxime (Unstable)

Objective: Kinetic trapping of the Z-isomer (Historical "beta" preparation method).[1]

-

Preparation: Dissolve the (E)-oxime in dry ether.

-

Acidification: Pass dry HCl gas through the solution at 0°C. The hydrochloride salt of the (Z)-isomer precipitates (due to different solubility of the salts).[1]

-

Neutralization: Filter the salt and rapidly neutralize with cold sodium carbonate solution.

-

Isolation: Extract with ether and evaporate at low temperature.

-

Note: The product must be kept cool and analyzed immediately, as it reverts to the (E) form.

References

-

PubChem. 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Applications. Available at: [Link][1][5][6]

-

Master Organic Chemistry. The Beckmann Rearrangement of Oximes. Available at: [Link][1][5][6]

Sources

- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0091575B1 - Process for the preparation of o-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

toxicological data and handling precautions for p-nitrobenzaldoxime

The following technical guide details the toxicological profile, physicochemical hazards, and handling protocols for p-Nitrobenzaldoxime (4-Nitrobenzaldoxime).

CAS: 1129-37-9 | Formula:

Executive Summary

p-Nitrobenzaldoxime is a nitro-aromatic oxime widely used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals. While often handled routinely, it possesses a bimodal hazard profile that is frequently underestimated:

-

Acute Toxicity: Unlike its precursor (4-nitrobenzaldehyde), the oxime is classified as Toxic if Swallowed (GHS Category 3) , presenting significantly higher acute risks.

-

Energetic Instability: The combination of a nitro group (

) and an oxime moiety (

This guide provides a self-validating framework for handling this compound, moving beyond generic safety data to specific, mechanism-based protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical state is the first step in exposure control. The low water solubility implies that decontamination requires organic solvents or surfactants, not just water.

| Property | Data | Relevance to Safety |

| Appearance | Light yellow crystalline powder | Fine dust generation is a primary inhalation risk. |

| Melting Point | 126–131 °C | Critical Limit: Do not heat approaching this range without blast shielding; melting often precedes decomposition. |

| Solubility | Soluble in Ethanol, Ether, Benzene. Poor in Water. | Skin decontamination requires soap/surfactant; water alone is ineffective. |

| Vapor Pressure | Low (Solid at STP) | Inhalation hazard is primarily from dust, not vapor. |

| Acidity ( | ~10–11 (Oxime proton) | Reacts with strong bases to form salts that may be shock-sensitive. |

Toxicological Profile

Acute Toxicity Classification

Critical Distinction: Researchers often confuse the toxicity of the oxime with its precursor, 4-nitrobenzaldehyde. The oxime is significantly more toxic.

-

Dermal/Inhalation: Category 2/3 (Irritant/Toxic).

Mechanism of Action: Methemoglobinemia

Like many aromatic nitro and amino compounds, p-nitrobenzaldoxime has the potential to induce methemoglobinemia .

-

Absorption: Rapidly absorbed through the GI tract and potentially through intact skin (aided by organic solvents).

-

Metabolism: Hepatic reduction of the nitro group can generate nitroso/hydroxylamine intermediates.

-

Effect: These metabolites oxidize ferrous hemoglobin (

) to ferric methemoglobin ( -

Symptoms: Cyanosis (blue lips/fingernails), fatigue, dizziness, and in severe cases, cardiac arrhythmia or coma.

Process Safety: Thermal & Chemical Instability

The most critical, non-obvious hazard of p-nitrobenzaldoxime is its behavior under thermal stress or basic conditions.

The "Base-Catalyzed" Instability Trap

Treating nitro-benzaldoximes with strong bases (NaOH, KOH, NaH) is a common synthetic step (e.g., alkylation). However, this generates the oximate anion . In the presence of the electron-withdrawing nitro group, this anion can exhibit reduced thermal stability compared to the neutral parent.

Warning: Do not heat p-nitrobenzaldoxime with strong alkalis in closed vessels without DSC (Differential Scanning Calorimetry) validation.

Hazard Assessment Workflow (DOT Diagram)

The following decision logic illustrates how to assess the risk of a new protocol involving this compound.

Figure 1: Risk assessment logic for reactions involving p-nitrobenzaldoxime. Note the critical requirement for DSC data when combining heat and bases.

Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur inside a certified chemical fume hood .

-

Static Control: The fine powder is a potential dust explosion hazard. Ground all transfer equipment. Use anti-static spatulas.

-

Airflow: Maintain face velocity > 100 fpm to prevent dust escape.

Personal Protective Equipment (PPE)

-

Respiratory: If weighing outside a hood (strongly discouraged) or if dust generation is uncontrolled, use a P3 / N100 particulate respirator .

-

Skin: Double-gloving is recommended.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling in solution.

-

-

Eyes: Chemical splash goggles. Standard safety glasses are insufficient for fine toxic powders that can drift around lenses.

Weighing & Transfer SOP

-

Preparation: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or a static-free transfer funnel.

-

Taring: Tare the weighing boat before opening the stock container.

-

Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

-

Decontamination: Immediately wipe down the balance area with a surfactant-based cleaner (e.g., dilute soap) followed by ethanol. Do not use ethanol first , as it may spread the hydrophobic powder without lifting it.

Emergency Response

Exposure Response Logic

Immediate action is required for exposure due to the acute toxicity and methemoglobinemia risk.

Figure 2: Emergency response workflow emphasizing the monitoring for cyanosis (methemoglobinemia).

Fire Fighting

-

Media: Water spray, Carbon dioxide (

), Dry chemical. -

Hazard: Burning releases Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema. Firefighters must wear full SCBA.

-

Precaution: Move containers from fire area if safe. Cool containers with water spray to prevent thermal decomposition/explosion.

Waste Disposal[10]

-

Classification: Hazardous Waste (Toxic).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx).

-

Prohibition: Never dispose of down the drain.

References

-

Fisher Scientific. (2025).[2][8][9] Safety Data Sheet: 4-Nitrobenzaldoxime. Retrieved from

-

Sigma-Aldrich. (2024).[5][10] Safety Data Sheet: 4-Nitrobenzaldehyde oxime. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.

-

ECHEMI. (2024).[5][10] Toxicological Data for 4-Nitrobenzaldoxime. Retrieved from

Sources

- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.ie [fishersci.ie]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

literature review on p-nitrobenzaldoxime derivatives

Title: The Nitro-Oxime Scaffold: Technical Architectures of p-Nitrobenzaldoxime in AChE Reactivation and Oncological Pharmacotherapy

Executive Summary

This technical guide analyzes p-nitrobenzaldoxime (PNBO) derivatives, moving beyond their classical identity as chemical intermediates to their critical role in two distinct therapeutic verticals: Organophosphate (OP) antidote design and metal-coordinated chemotherapeutics .[1]

For the drug development professional, the value of the PNBO scaffold lies in its electronic tunability. The para-nitro group (

Part 1: Chemical Architecture & Reactivity Profile

The core utility of p-nitrobenzaldoxime stems from the interplay between the nitro group and the oxime functionality.

-

The Alpha Effect: The oxime oxygen possesses a lone pair adjacent to the nitrogen, creating the "alpha effect" which enhances nucleophilicity beyond what basicity alone would predict.

-

Electronic Tuning (

Modulation):-

Unsubstituted Benzaldoxime

: -

p-Nitrobenzaldoxime

: -

Implication: At physiological pH (7.4), a higher fraction of PNBO exists as the nucleophilic oximate anion (

) compared to its non-nitrated counterpart. However, the EWG also reduces the absolute nucleophilicity of that anion. Drug design seeks to balance this Acidity-Nucleophilicity Trade-off .[1]

-

Table 1: Comparative Physicochemical Properties

| Property | p-Nitrobenzaldoxime | Benzaldoxime | Impact on Drug Design |

| Molecular Weight | 166.13 g/mol | 121.14 g/mol | Low MW allows for blood-brain barrier (BBB) optimization.[1] |

| Hammett | +0.78 ( | 0.00 (H) | Strong EWG facilitates oxime deprotonation.[1] |

| ~9.97 | ~11.0 | Lower | |

| Melting Point | 126–130 °C | 35 °C | Higher crystallinity aids in purification and formulation.[1] |

| Lipophilicity (LogP) | ~1.93 | ~1.70 | Moderate lipophilicity supports membrane permeability.[1] |

Part 2: Therapeutic Frontier – AChE Reactivation

The primary lethal mechanism of organophosphates (OP) like Sarin or VX is the phosphorylation of the serine hydroxyl group in the AChE active site. PNBO derivatives function as "molecular crowbars" to pry the phosphate group off the enzyme.

Mechanism of Action

-

Approach: The reactivator enters the AChE active site gorge.

-

Nucleophilic Attack: The oximate anion attacks the phosphorus atom of the OP-enzyme adduct.

-

Displacement: A pentacoordinate transition state forms, followed by the release of the phosphorylated oxime and the restoration of the active Serine residue.

Critical Design Note: Simple PNBO lacks the quaternary ammonium "anchor" found in 2-PAM (pralidoxime).[1] Therefore, effective PNBO-based drugs often derivatize the phenyl ring or link it to a cationic pharmacophore to target the enzyme's peripheral anionic site (PAS).

Diagram 1: AChE Reactivation Pathway (DOT Visualization)

Caption: The nucleophilic oximate anion attacks the phosphorus center, displacing the enzyme serine and restoring catalytic activity.

Part 3: Beyond Antidotes – Oncological Applications[2][3]

Recent literature (2020–2024) identifies p-nitrobenzaldoxime derivatives, particularly thiosemicarbazones and their metal complexes , as potent anticancer agents.

-

Schiff Base Complexes: Condensation of PNBO with thiosemicarbazide yields ligands that chelate transition metals (Cu(II), Ni(II), Zn(II)).[1]

-

Mechanism: These complexes bind to DNA (intercalation) and induce oxidative stress (ROS generation) in cancer cells.[1]

-

Synergy: Recent studies utilize Carbon Quantum Dots (CQDs) as carriers for nitro-derivatives, enhancing delivery to prostate cancer cells (PC3) and enabling bioimaging via autofluorescence.[1][2]

Part 4: Synthetic Protocols

The following protocols are designed for high purity and yield, essential for biological assay validation.

Protocol A: Synthesis of p-Nitrobenzaldoxime

Rationale: A standard condensation reaction.[1] Control of pH is vital to liberate hydroxylamine without hydrolyzing the product.

-

Reagents: p-Nitrobenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Carbonate (

), Ethanol (95%).[1] -

Dissolution: Dissolve 1.51g of p-nitrobenzaldehyde in 20 mL of warm ethanol.

-

Activation: In a separate beaker, dissolve 0.83g of hydroxylamine HCl in 5 mL water. Slowly add

until -

Reflux: Add the hydroxylamine solution to the aldehyde solution. Reflux at 80°C for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1]

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate will form immediately.[1]

-

Purification: Filter the solid. Recrystallize from ethanol/water (1:1).[1]

-

Yield Target: >85%. Melting Point: 128–130°C.[1]

Protocol B: Synthesis of Metal Complexes (Cu/Ni)

Rationale: Creating the bioactive pharmacophore for anticancer screening.[3]

-

Ligand Preparation: Synthesize the thiosemicarbazone derivative by refluxing p-nitrobenzaldehyde with thiosemicarbazide (1:1 molar ratio) in ethanol with catalytic acetic acid.[1]

-

Complexation: Dissolve the ligand (2 mmol) in hot ethanol (20 mL).

-

Metal Addition: Add Metal(II) Chloride/Acetate (1 mmol) dissolved in ethanol (10 mL) dropwise. Note: 2:1 Ligand-to-Metal ratio is standard.[1]

-

Reflux: Heat for 4 hours. The solution color will change (e.g., Green for Cu, Red/Brown for Ni).

-

Isolation: Cool to room temperature. Filter the colored precipitate.[4] Wash with cold ethanol and ether.

Diagram 2: Synthetic Logic Flow (DOT Visualization)

Caption: Divergent synthesis pathways for antidotes (left) and metallodrugs (right).

Part 5: Analytical Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following markers:

-

NMR (DMSO-

-

Oxime Proton (

): Singlet, broad, -

Azomethine Proton (

): Singlet, sharp, -

Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution,

8.2 (ortho to

-

-

FT-IR Spectroscopy:

-

UV-Vis:

-

Strong absorption at

nm (

-

References

-

PubChem. (2024).[1] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine. [Link]

-

Worek, F., et al. (2020). Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. PMC. [Link]

-

Lobana, T. S., et al. (2021).[5] Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: antimicrobial activity. Dalton Transactions.[1] [Link]

-

Zeng, et al. (2023).[1][6] Biological Activity of Complexes Involving Nitro-Containing Ligands. MDPI Molecules. [Link]

Sources

- 1. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

Methodological & Application

Application Notes and Protocols: p-Nitrobenzaldoxime as a Ligand in Metal Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of p-nitrobenzaldoxime as a versatile ligand for the synthesis of metal coordination complexes. Oxime ligands, in general, are of significant interest in coordination chemistry due to their facile synthesis and diverse coordination behavior.[1] The introduction of a nitro group in the para position of the benzaldoxime scaffold profoundly influences the electronic environment of the ligand, enabling the formation of stable and potentially functional metal complexes.[2] This guide details the synthesis of the ligand, protocols for complexation with transition metals, in-depth characterization methodologies, and a discussion of potential applications grounded in the established roles of related metal-oxime systems.

Introduction to p-Nitrobenzaldoxime

p-Nitrobenzaldoxime (C₇H₆N₂O₃) is a crystalline solid derived from p-nitrobenzaldehyde.[3] Its structure features a core phenyl ring substituted with a nitro group (NO₂) and an aldoxime group (-CH=NOH). The oxime group is a versatile functional moiety capable of acting as a ligand for a wide array of metal ions. The exceptional stability and unique electronic properties of metal-oxime complexes can often be attributed to their planar structure, which is stabilized by hydrogen bonding.[4]

The presence of the electron-withdrawing nitro group at the para position is critical. It modulates the electron density on the oxime's nitrogen and oxygen atoms, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.[2] This electronic tuning is a key parameter for designing complexes with specific catalytic or biological activities. Metal complexes of ligands containing nitro groups have shown promise as antimicrobial, anticancer, and antiviral agents.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | PubChem[3] |

| Molecular Weight | 166.13 g/mol | PubChem[3] |

| IUPAC Name | (NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | PubChem[3] |

| CAS Number | 1129-37-9 | PubChem[3] |

Synthesis and Purification of the Ligand

The synthesis of p-nitrobenzaldoxime is a straightforward and high-yielding reaction involving the condensation of p-nitrobenzaldehyde with hydroxylamine. This protocol is a standard method for the preparation of aldoximes.

Ligand Synthesis Workflow

Caption: Workflow for the synthesis of p-nitrobenzaldoxime.

Detailed Experimental Protocol: Synthesis of p-Nitrobenzaldoxime

Materials:

-

p-Nitrobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium carbonate (Na₂CO₃) (0.6 eq) or Pyridine

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plate (Silica gel)

Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve p-nitrobenzaldehyde (e.g., 10.0 g) in 100 mL of 95% ethanol with gentle heating.

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 5.5 g) and sodium carbonate (e.g., 3.5 g) in 25 mL of water. Add this aqueous solution to the ethanolic solution of p-nitrobenzaldehyde.

-

Causality Note: Sodium carbonate is used to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base which is the active nucleophile. An organic base like pyridine can also be used.

-

-

Reaction: Attach a condenser to the flask and reflux the mixture with stirring for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates completion.

-

Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water while stirring. A pale yellow precipitate of p-nitrobenzaldoxime will form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to obtain pure, needle-like crystals.

-

Confirmation: Dry the purified product in a vacuum desiccator. Confirm its identity and purity by measuring its melting point (typically ~133-135 °C) and acquiring spectroscopic data (FT-IR, ¹H NMR).

Coordination Chemistry and Synthesis of Metal Complexes

Oximes are versatile ligands that can coordinate to metal ions in several ways. The most common coordination mode is through the nitrogen atom of the oxime group. Upon deprotonation of the oxime's hydroxyl group, the ligand becomes an oximato anion, which can then chelate to a metal ion through both the nitrogen and oxygen atoms, forming a stable five-membered ring.

General Coordination Modes

Caption: Potential coordination modes of p-nitrobenzaldoxime.

General Protocol for Metal Complex Synthesis

This protocol provides a general framework for synthesizing complexes with divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry is typically 1:2 (Metal:Ligand).

Materials:

-

p-Nitrobenzaldoxime (Ligand, L) (2.0 eq)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O) (1.0 eq)

-

Methanol or Ethanol

-

Base (e.g., sodium hydroxide, sodium acetate, or ammonia solution) - optional, for deprotonation.

Procedure:

-

Ligand Solution: Dissolve p-nitrobenzaldoxime (2.0 eq) in a suitable volume of hot methanol or ethanol in a flask with stirring.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of the same solvent.

-

Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change and/or precipitation of the complex is often observed immediately.

-

Expert Insight: The choice of metal salt anion (e.g., chloride, acetate, sulfate) can influence the final product's structure and solubility. Acetates are often preferred as the acetate ion can act as a base to facilitate the deprotonation of the oxime proton.

-

-

pH Adjustment (Optional): If N,O-chelation is desired and not spontaneously occurring, a dilute base (e.g., 0.1 M NaOH) can be added dropwise to the reaction mixture to deprotonate the oxime's hydroxyl group, promoting chelation. The pH should be carefully monitored.

-

Reflux: Heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.

-

Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

-

Washing: Wash the product sequentially with the solvent (e.g., ethanol), then with deionized water, and finally with a small amount of diethyl ether to facilitate drying.

-

Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Characterization of Ligand and Complexes

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

Spectroscopic and Analytical Data

The following table summarizes the key analytical techniques and the expected observations upon complexation.

| Technique | Observation for Free Ligand | Expected Change Upon Complexation | Rationale |

| FT-IR | Strong ν(O-H) band (~3200-3300 cm⁻¹)Sharp ν(C=N) band (~1640-1650 cm⁻¹)ν(N-O) band (~930-960 cm⁻¹) | Disappearance of ν(O-H) band (for deprotonated complexes).Shift in ν(C=N) to lower or higher frequency.Appearance of new bands in the far-IR region (400-600 cm⁻¹) | Deprotonation of the hydroxyl group.Coordination of the azomethine nitrogen to the metal ion alters the bond's electron density.Formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds. |

| UV-Vis | Intense bands in the UV region due to π→π* and n→π* transitions of the phenyl ring and C=N group. | Appearance of new, weaker bands in the visible region (for d-block metals like Cu, Ni, Co). Bathochromic or hypsochromic shifts of ligand-centered bands. | d-d electronic transitions within the metal center.Coordination alters the energy levels of the ligand's molecular orbitals. |

| ¹H NMR | Sharp singlet for the oxime proton (-OH) at ~11-12 ppm.Singlet for the azomethine proton (-CH=N) at ~8.1-8.3 ppm.Aromatic protons in the 7.5-8.5 ppm range. | Disappearance of the -OH proton signal upon deprotonation.Shift in the azomethine proton signal.Broadening of signals for paramagnetic complexes (e.g., Cu(II), Co(II)). | Confirms deprotonation.Coordination changes the electronic environment around the proton.Interaction with the unpaired electrons of the metal center. |

| Elemental Analysis | C, H, N values match theoretical percentages for C₇H₆N₂O₃. | Experimental C, H, N values match the calculated percentages for the proposed complex formula (e.g., M(L)₂). | Confirms the stoichiometry of the metal complex. |

| Molar Conductivity | Non-electrolytic behavior in a suitable solvent. | Low conductivity values for neutral complexes; high values for ionic complexes. | Determines if the complex is neutral or ionic in nature. |

Note: Specific wavenumbers and chemical shifts can vary depending on the metal ion, solvent, and overall complex geometry.

Potential Applications

While specific applications for p-nitrobenzaldoxime complexes must be empirically determined, the broader class of metal-oxime and related nitro-ligand complexes have demonstrated significant potential in several fields.

-

Catalysis: Metal complexes are widely used as catalysts.[2] For instance, palladium-oxime complexes have been employed in cross-coupling reactions, while copper complexes can catalyze oxidation reactions.[1][2] The electronic properties imparted by the nitro group could be harnessed to tune the catalytic activity of a metal center.

-

Antimicrobial and Anticancer Agents: The coordination of a ligand to a metal ion can significantly enhance its biological activity. Many Schiff base and oxime complexes, particularly those with nitro-substituents, have been investigated for their antimicrobial and anticancer properties.[5][6] This is a primary area of interest for drug development professionals.

-

Sensing and Environmental Remediation: The ability of these ligands to selectively bind to metal ions can be exploited in the development of chemical sensors. Furthermore, related complexes have been explored for their potential in removing heavy metals and other pollutants from wastewater.[5]

-

Enzyme Inhibition: Certain transition metal complexes have shown the ability to inhibit enzymes, presenting opportunities for developing novel therapeutic agents for specific diseases.

Safety and Handling

-

p-Nitrobenzaldehyde: This precursor is a solid irritant. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

-

p-Nitrobenzaldoxime: Classified as toxic if swallowed.[3] Handle with care and avoid generating dust. All manipulations should be performed in a well-ventilated fume hood.

-

Metal Salts: Many transition metal salts are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for each metal salt used.

-

Solvents: Ethanol and methanol are flammable. Ensure all heating is performed using a heating mantle or water bath, with no open flames nearby.

References

-

Organic Syntheses Procedure: p-NITROBENZALDEHYDE. Available from: [Link]

- Google Patents: CN102329235B - Production process of p-nitrobenzaldehyde.

-

Reema Chand, Mohseen Ahmed, Bibhesh K. Singh. A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. J. Adv. Chem. Sci. 10(4) (2024) 808–812. Available from: [Link]

-

JACS Directory: A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. Available from: [Link]

-

Taylor & Francis Online: Synthesis of a Novel Oxime Ligand: Characterization and Investigation of Its Complexes with Some Metal Ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33:5, 835-849. Available from: [Link]

-

Taylor & Francis Online: Oxime ligands: Organometallic synthesis and catalysis. Journal of Coordination Chemistry, 73:17-18, 2404-2430. Available from: [Link]

-

Organic Syntheses Procedure: o-NITROBENZALDEHYDE. Available from: [Link]

-

ResearchGate: Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Available from: [Link]

-

Quora: How do we convert benzene to p-nitrobenzaldehyde? Available from: [Link]

-

PubMed: Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Available from: [Link]

-

PubChem: 4-Nitrobenzaldoxime. Available from: [Link]

-

World News of Natural Sciences: Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications – a review. 50 (2023) 98-109. Available from: [Link]

-

National Institutes of Health: The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of p-Nitrobenzaldoxime as a Reactivator for Organophosphate-Inhibited Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Organophosphate (OP) compounds, utilized as pesticides and chemical warfare agents, pose a significant global health threat through their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary therapeutic intervention involves the administration of an oxime reactivator to restore AChE function.[1] While quaternary pyridinium oximes like pralidoxime are the current standard of care, their limited ability to cross the blood-brain barrier (BBB) curtails their efficacy against centrally-mediated neurotoxicity.[1][2] This has spurred research into non-quaternary oximes, which, due to their neutrality, are predicted to have improved BBB penetration. This document provides a comprehensive guide to the investigation of p-nitrobenzaldoxime, a non-quaternary oxime, as a potential reactivator of OP-inhibited AChE. We present the scientific rationale for its consideration, detailed protocols for its synthesis and in vitro evaluation, and a framework for interpreting the resulting data.

Introduction: The Imperative for Novel AChE Reactivators

Organophosphate poisoning is a medical emergency characterized by a cholinergic crisis resulting from the accumulation of the neurotransmitter acetylcholine (ACh).[1] OPs covalently modify a serine residue in the active site of AChE, rendering the enzyme inactive.[1] Oxime reactivators function by a nucleophilic attack on the phosphorus atom of the OP, displacing it from the serine residue and thereby regenerating the active enzyme.[3]

The current generation of oxime therapeutics, such as pralidoxime and obidoxime, are quaternary ammonium salts.[3] Their permanent positive charge restricts their passage across the BBB, limiting their ability to reactivate AChE within the central nervous system (CNS), a major site of OP-induced pathology.[2] Consequently, there is a pressing need for the development of effective, CNS-penetrant AChE reactivators.

Non-quaternary oximes, lacking a permanent positive charge, are a promising class of candidates to address this therapeutic gap. A high-throughput screening of ~155,000 small molecules identified a non-quaternary benzaldoxime as a novel reactivator of both Sarin- and VX-inhibited butyrylcholinesterase (BChE), with reactivation rates comparable to or exceeding those of some standard quaternary oximes.[4] This finding provides a strong impetus for the investigation of structurally related compounds, such as p-nitrobenzaldoxime, as potential AChE reactivators. The electron-withdrawing nitro group in the para position of the benzene ring may modulate the nucleophilicity of the oxime group, potentially influencing its reactivation efficacy.

The Reactivation Mechanism: A Nucleophilic Rescue

The reactivation of OP-inhibited AChE by an oxime is a two-step process. First, the oxime molecule binds to the inhibited enzyme. Subsequently, the deprotonated oxime oxygen, a potent nucleophile, attacks the phosphorus atom of the OP moiety. This forms a transient intermediate that rapidly decomposes, releasing the regenerated, active AChE and a phosphonylated oxime.

Caption: Mechanism of AChE reactivation by p-nitrobenzaldoxime.

Physicochemical Properties of p-Nitrobenzaldoxime

A thorough understanding of the physicochemical properties of a drug candidate is essential for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [5] |

| Molecular Weight | 166.13 g/mol | [5] |

| CAS Number | 1129-37-9 | [5] |

| Appearance | Crystalline powder | [6] |

| Melting Point | 103-106 °C | [6] |

| Water Solubility | Slightly soluble | [6] |

Synthesis of p-Nitrobenzaldoxime

p-Nitrobenzaldoxime can be readily synthesized from commercially available starting materials. The following protocol is adapted from established oximation procedures.[7][8]

Materials and Reagents

-

p-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and chamber

Synthesis Protocol

-

In a round-bottom flask, dissolve p-nitrobenzaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents).

-

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of p-nitrobenzaldehyde with stirring.

-

The reaction can be performed at room temperature or gently heated under reflux to increase the reaction rate. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude p-nitrobenzaldoxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified p-nitrobenzaldoxime.

-

Characterize the final product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

In Vitro Evaluation of AChE Reactivation

The efficacy of p-nitrobenzaldoxime as an AChE reactivator can be determined using an in vitro assay. The following protocol is based on the widely used Ellman's method for measuring AChE activity.

Materials and Reagents

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Organophosphate inhibitor (e.g., paraoxon, sarin, VX surrogate)

-

p-Nitrobenzaldoxime

-

Pralidoxime chloride (positive control)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Caption: Workflow for the in vitro AChE reactivation assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare stock solutions of AChE, organophosphate inhibitor, p-nitrobenzaldoxime, and pralidoxime in appropriate solvents.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Enzyme Inhibition:

-

In the wells of a 96-well plate, add a defined amount of AChE solution.

-

Add the organophosphate inhibitor to achieve a high level of inhibition (e.g., >90%).

-

Incubate for a sufficient time to allow for complete inhibition (this will depend on the specific inhibitor). Include a control group with no inhibitor to measure the initial enzyme activity.

-

-

Reactivation:

-

To the inhibited enzyme, add varying concentrations of p-nitrobenzaldoxime.

-

Include a positive control group with pralidoxime and a negative control group with buffer only (to measure spontaneous reactivation).

-

Incubate for a set period (e.g., 30 minutes) to allow for reactivation to occur.

-

-

Measurement of AChE Activity:

-

Initiate the enzymatic reaction by adding the ATCI/DTNB solution to all wells.

-

Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent reactivation using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] x 100

-

Expected Outcomes and Interpretation

The primary outcome of this investigation will be the determination of the reactivation potency of p-nitrobenzaldoxime for OP-inhibited AChE. This can be expressed as the concentration of the oxime required to achieve 50% reactivation (RC₅₀) or the maximum percentage of reactivation achieved.

A successful outcome would be the demonstration that p-nitrobenzaldoxime can significantly reactivate OP-inhibited AChE, ideally with a potency comparable to or greater than that of pralidoxime. The absence of a quaternary ammonium group in p-nitrobenzaldoxime suggests a higher likelihood of crossing the BBB, which would be a significant advantage over existing treatments.

Comparative Efficacy of Oxime Reactivators

To put the potential efficacy of p-nitrobenzaldoxime into context, it is useful to consider the reactivation percentages of established and experimental oximes against various OP-inhibited cholinesterases.

| Reactivator | Inhibitor | Enzyme | Reactivation (%) | Concentration (µM) | Source |

| Benzaldoxime | Sarin, VX | BChE | Reactivation observed | Not specified | [4] |

| Pralidoxime | Sarin | AChE | ~42 | Not specified | [9] |

| Obidoxime | Sarin | AChE | High | Not specified | [10] |

| HI-6 | Tabun | AChE | Higher than Pralidoxime | Not specified | [11] |

Conclusion and Future Directions

The identification of a non-quaternary benzaldoxime as a promising reactivator of OP-inhibited cholinesterase provides a solid scientific foundation for the investigation of p-nitrobenzaldoxime.[4] The protocols outlined in this document provide a clear and robust methodology for its synthesis and in vitro evaluation. Should p-nitrobenzaldoxime demonstrate significant reactivation potency, further studies would be warranted, including:

-

In vivo efficacy studies: To assess its ability to protect against OP poisoning in animal models.

-

Blood-brain barrier penetration studies: To confirm its ability to reach the CNS.

-

Structure-activity relationship (SAR) studies: To explore the effects of different substituents on the benzaldoxime scaffold to optimize reactivation efficacy.

The development of a potent, CNS-penetrant AChE reactivator would represent a major advancement in the treatment of organophosphate poisoning, and p-nitrobenzaldoxime is a worthy candidate for investigation in this critical area of drug discovery.

References

- Sharma, R., et al. (2015). Reactivation of sarin-inhibited acetylcholinesterase by obidoxime. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-6.

- Kuca, K., et al. (2003). In vitro reactivation of acetylcholinesterase using the oxime K027. Journal of Applied Toxicology, 23(5), 321-324.

- Tzvi, R., et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase.

- Kuca, K., et al. (2008). In vitro reactivation of trichlorfon-inhibited butyrylcholinesterase using HI-6, obidoxime, pralidoxime and K048. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 835-839.

- Worek, F., et al. (2020). Reactivation screening of A-234-inhibited human recombinant acetylcholinesterase in vitro. Archives of Toxicology, 94(11), 3847-3855.

- França, T. C. C., et al. (2020). Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study. Molecules, 25(3), 568.

- McDonough, J. H., & Shih, T. M. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Neuropharmacology, 172, 108104.

- Mercey, G., et al. (2012). Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Accounts of Chemical Research, 45(5), 756-766.

- Radic, Z., et al. (2018). The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE. Toxicology Letters, 293, 194-202.

- Kuca, K., & Cabal, J. (2005). Interaction of Nerve Agent Antidotes with Cholinergic Systems. Current Pharmaceutical Design, 11(3), 333-343.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link]

- Kuca, K., et al. (2009). Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules, 14(12), 4915-4923.

- Sit, R. K., et al. (2012). Nonquaternary reactivators for organophosphate-inhibited cholinesterases. Journal of Medicinal Chemistry, 55(3), 1347-1358.

-

Wikipedia contributors. (2023, December 22). Cholinesterase reactivator. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Tzuri, G., et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase. Technion - Israel Institute of Technology.

-

PrepChem. (n.d.). Synthesis of o-nitrobenzaldoxime. Retrieved from [Link]

- Jun, D., et al. (2008). In Vitro Reactivation of Sarin-Inhibited Brain Acetylcholinesterase From Different Species by Various Oximes. Basic & Clinical Pharmacology & Toxicology, 103(1), 66-70.

- Acharya, J., et al. (2011). In vitro reactivation of sarin inhibited electric eel acetylcholinesterase by bis-pyridinium oximes bearing methoxy ether linkages. Bioorganic & Medicinal Chemistry Letters, 21(1), 373-376.

- Hrabinova, M., et al. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 798-810.

- Gray, A. P., et al. (1986). Nonquaternary cholinesterase reactivators. 3. 3(5)-Substituted 1,2,4-oxadiazol-5(3)-aldoximes and 1,2,4-oxadiazole-5(3)-thiocarbohydroximates as reactivators of organophosphonate-inhibited eel and human acetylcholinesterase in vitro. Journal of Medicinal Chemistry, 29(11), 2174-2183.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219132, 3-Nitrobenzaldoxime. Retrieved from [Link]

- Google Patents. (n.d.). US20040102420A1 - Primary N-hydroxylamines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9562676, p-Nitrobenzaldehyde O-methyloxime. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-, oxime (CAS 699-06-9). Retrieved from [Link].

-

PrepChem. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN108116812A - Microwave synthesis method of benzaldehyde oxime compound.

Sources

- 1. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular modeling-guided optimization of acetylcholinesterase reactivators: A proof for reactivation of covalently inhibited targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]